Cinnamyl propionate
Overview
Description
Cinnamyl propionate is an organic ester compound formed from cinnamyl alcohol and propionic acid. It is known for its pleasant, spicy aroma and is commonly used in the fragrance and flavor industries . The compound has the molecular formula C({12})H({14})O(_{2}) and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl propionate can be synthesized through the esterification of cinnamyl alcohol and propionic acid. This reaction is typically catalyzed by lipase enzymes, such as Candida antarctica lipase B (CALB), and can be carried out under solvent-free conditions . The reaction parameters, including enzyme loading, temperature, and molar ratio of reactants, are optimized to achieve high yields. For instance, a study reported an 87.89% conversion rate after 7 hours at 60°C with an acid to alcohol ratio of 1:3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar enzymatic processes due to their eco-friendly nature and high efficiency. The use of immobilized enzymes in a stirred batch reactor has been shown to maintain high catalytic activity over multiple batches, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl propionate primarily undergoes esterification and hydrolysis reactions. The esterification process involves the formation of the ester bond between cinnamyl alcohol and propionic acid, while hydrolysis can break this bond, reverting the compound back to its original alcohol and acid components .
Common Reagents and Conditions
Esterification: Catalyzed by lipase enzymes, typically under solvent-free conditions at elevated temperatures (e.g., 60°C).
Hydrolysis: Can be catalyzed by acids or bases, breaking the ester bond to yield cinnamyl alcohol and propionic acid.
Major Products
The major product of the esterification reaction is this compound itself. Hydrolysis of this compound yields cinnamyl alcohol and propionic acid .
Scientific Research Applications
Cinnamyl propionate has a wide range of applications in scientific research and industry:
Fragrance Industry: Used as a key ingredient in perfumes, especially in oriental fragrances, due to its spicy aroma.
Flavor Industry: Employed as a flavoring agent in various food products, including beverages, candies, and dairy products.
Pharmaceuticals: Utilized in the formulation of certain medicinal products for its aromatic properties.
Cosmetics: Incorporated into personal care products for its pleasant scent.
Mechanism of Action
The mechanism of action of cinnamyl propionate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a sensory response that is perceived as a spicy aroma .
Comparison with Similar Compounds
Similar Compounds
Cinnamyl acetate: Another ester of cinnamyl alcohol, known for its fruity aroma.
Cinnamyl butyrate: Similar in structure but with a different fatty acid component, resulting in a distinct scent profile.
Uniqueness
Cinnamyl propionate is unique due to its specific combination of cinnamyl alcohol and propionic acid, which gives it a characteristic spicy aroma that is distinct from other cinnamyl esters .
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJMNKPBUNHGY-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047606 | |
Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, fruity-floral odour | |
Record name | Cinnamyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
Record name | Cinnamyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.034 | |
Record name | Cinnamyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-38-3, 103-56-0 | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78761-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamyl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI92915815 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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